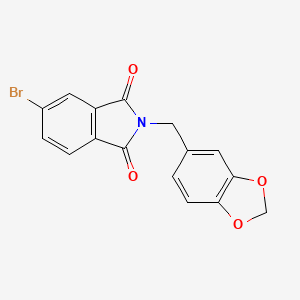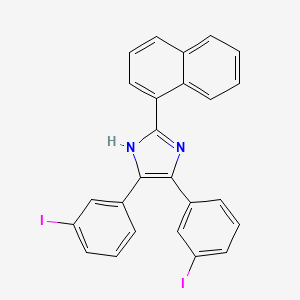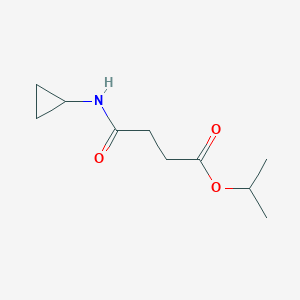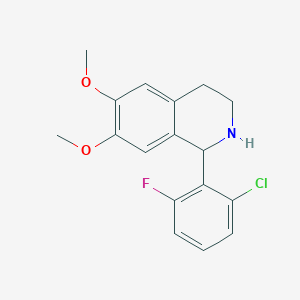
1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two methoxy groups on the isoquinoline structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
The synthesis of 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluoroaniline.
Formation of Isoquinoline Core: The aniline derivative undergoes a Pictet-Spengler reaction with 3,4-dimethoxyphenylacetaldehyde to form the tetrahydroisoquinoline core.
Final Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and as an anti-inflammatory compound.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives such as:
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one: Known for its anti-inflammatory properties.
2-Chloro-6-fluorobenzaldehyde: Used as an intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C17H17ClFNO2 |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
1-(2-chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H17ClFNO2/c1-21-14-8-10-6-7-20-17(11(10)9-15(14)22-2)16-12(18)4-3-5-13(16)19/h3-5,8-9,17,20H,6-7H2,1-2H3 |
Clave InChI |
ZYOYWVGCPUFRIB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3Cl)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B15008216.png)
![2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15008222.png)
![7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008223.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15008224.png)
![3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole](/img/structure/B15008225.png)
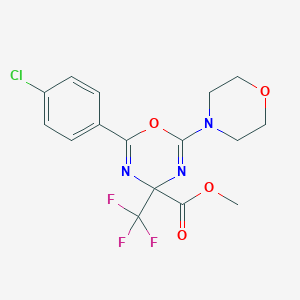
![2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl 2-methylfuran-3-carboxylate](/img/structure/B15008243.png)
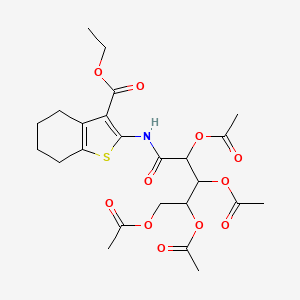
![N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B15008254.png)
![N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
![N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15008267.png)
